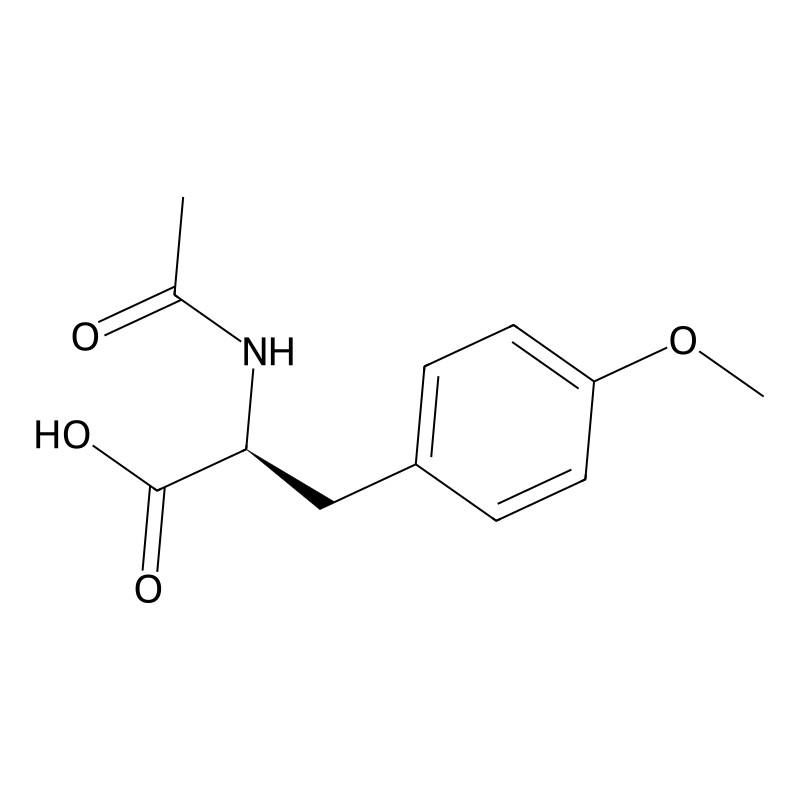

N-Acetyl-O-methyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Proteomics

Summary of the Application: AC-TYR(ME)-OH, or N-acetyl-L-tyrosine ethyl ester, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .

Methods of Application: In the study, a series of N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester .

Results or Outcomes: The study found that pseudotrypsin, a trypsin proteoform, shows altered kinetic properties, thermodynamic stability, and cleavage site preference compared to other proteoforms . This information can be valuable in proteomics protocols .

Application in Polymer Science

Summary of the Application: N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, which can be synthesized from AC-TYR(ME)-OH, have been used in the copolymerization of ethylene .

Methods of Application: The N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester . These esters were then used in the copolymerization of ethylene .

Results or Outcomes: The copolymerization resulted in copolymers with a high average molecular weight and a high incorporation ratio of N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester within the copolymer chain . The insertion of the polar comonomer into a copolymer chain can effectively improve the hydrophilicity of a copolymer .

Application in Biochemistry

Summary of the Application: N-acetyl-L-tyrosine ethyl ester, a derivative of AC-TYR(ME)-OH, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .

Application in Drug Optimization

Summary of the Application: N-acetyltyrosine, a compound related to AC-TYR(ME)-OH, is used as a high solubility precursor to Tyrosine used due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine .

Methods of Application: N-acetyltyrosine can be synthesized from AC-TYR(ME)-OH and is used in drug optimization due to its high solubility .

Results or Outcomes: The use of N-acetyltyrosine can improve the solubility of drugs, making them more effective .

N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group and a methoxy group. Its chemical formula is , and it is recognized for its unique structural features that enhance its solubility and biological activity compared to L-tyrosine. This compound plays a significant role in biochemical research and therapeutic applications, particularly in the context of protein synthesis and metabolic pathways.

- Generally considered safe for healthy adults at recommended doses [].

- Potential side effects like nausea, stomach upset, and diarrhea have been reported in some cases [].

- Pregnant or lactating women, individuals with certain medical conditions, and those taking medications should consult a healthcare professional before using NAT [].

- Acylation Reactions: It can be synthesized from L-tyrosine through acylation using acetic anhydride or acetyl chloride, which introduces the acetyl group .

- Methylation Reactions: The introduction of the methoxy group can be achieved via Williamson ether synthesis or by reacting with diazomethane, leading to the formation of optically pure derivatives .

- Hydrolysis: Under certain conditions, N-acetyl-O-methyl-L-tyrosine can be hydrolyzed to yield L-tyrosine and methanol .

N-Acetyl-O-methyl-L-tyrosine exhibits several biological activities:

- Precursor Role: It serves as a precursor for neurotransmitters and hormones, contributing to the synthesis of catecholamines such as dopamine and norepinephrine.

- Enhanced Solubility: Compared to L-tyrosine, N-acetyl-O-methyl-L-tyrosine has improved solubility, making it more bioavailable for parenteral nutrition applications .

- Protease Interaction: Studies indicate that this compound can interact with proteases like trypsin, influencing their kinetic properties and stability.

The synthesis of N-Acetyl-O-methyl-L-tyrosine can be achieved through various methods:

- Acetylation of L-Tyrosine:

- Methylation:

- Alternative Synthesis Routes:

N-Acetyl-O-methyl-L-tyrosine has several applications:

- Nutritional Support: Used in total parenteral nutrition due to its solubility and ability to provide nitrogen support where oral intake is inadequate .

- Research Tool: Utilized in biochemical studies to investigate enzyme kinetics and protein interactions.

- Drug Development: Its derivatives are explored in drug optimization strategies due to their enhanced solubility profiles.

Research indicates that N-Acetyl-O-methyl-L-tyrosine interacts with various biological molecules:

- Proteases: Interaction studies reveal altered kinetic properties when this compound is used with trypsin proteoforms, affecting their cleavage site preferences.

- Enzyme Catalysis: The compound's structural modifications influence enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity .

N-Acetyl-O-methyl-L-tyrosine shares similarities with several compounds but maintains unique characteristics due to its specific functional groups. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-Tyrosine | C11H13NO4 | Direct precursor for L-Tyrosine; less soluble |

| O-Methyl-L-Tyrosine | C10H13NO3 | Methylated form of L-Tyrosine; lacks acetyl group |

| N-Boc-L-Tyrosine | C14H19NO4 | Protecting group for amino acids; used in synthesis |

| L-Tyrosine | C9H11NO3 | Non-essential amino acid; precursor for neurotransmitters |

The uniqueness of N-Acetyl-O-methyl-L-tyrosine lies in its combination of both acetyl and methoxy groups, enhancing its solubility and biological activity compared to its analogs. This makes it particularly valuable in nutritional formulations and biochemical research contexts.

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid under IUPAC guidelines. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol. The structure comprises a tyrosine backbone modified by N-acetylation and O-methylation, yielding a hydrophobic aromatic side chain and a chiral center at the α-carbon.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| CAS Registry Number | 28047-05-4 |

| SMILES Notation | CC(=O)NC@@HC(=O)O |

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography reveals that N-acetyl-O-methyl-L-tyrosine adopts a γ-turn conformation in the solid state, stabilized by intramolecular hydrogen bonding between the acetyl carbonyl and amide NH groups. Key crystallographic parameters include:

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.21 Å, b = 12.99 Å, c = 14.25 Å |

| β Angle | 90° |

| Z-Value | 4 |

| Hydrogen Bond Length | 2.85–3.10 Å (N–H···O, O–H···O) |

The methoxy group on the phenyl ring adopts a coplanar orientation with the aromatic system, minimizing steric hindrance.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (DMSO-d₆) exhibit characteristic signals:

Table 3: Key NMR Assignments

| Proton/Group | δ (ppm) |

|---|---|

| Acetyl CH₃ | 1.92 (s, 3H) |

| Methoxy OCH₃ | 3.75 (s, 3H) |

| Aromatic H (C₆H₄) | 7.12 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 8.6 Hz, 2H) |

| α-CH | 4.47 (m, 1H) |

| Carboxylic COOH | 12.5 (br s, 1H) |

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet) include:

- ν(C=O): 1730 cm⁻¹ (acetyl), 1685 cm⁻¹ (carboxylic acid)

- ν(N–H): 3300 cm⁻¹ (amide)

- ν(O–CH₃): 2830 cm⁻¹

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 275 nm (ε = 1400 M⁻¹cm⁻¹) due to the π→π* transition of the methoxy-substituted benzene ring.

Stereochemical Considerations and Chiral Center Configuration

The α-carbon retains the L-configuration (S-enantiomer), as confirmed by optical rotation ([α]²⁵D = +15.6° in methanol). Chiral HPLC analysis (Chiralpak AD-H column) resolves enantiomers with a retention time of 12.3 min for the S-form. The O-methyl group does not introduce additional stereocenters but enhances hydrophobic interactions in peptide environments.

The Williamson ether synthesis represents a fundamental approach for the preparation of N-Acetyl-O-methyl-L-tyrosine, particularly in the formation of the critical ether linkage at the phenolic hydroxyl group of the tyrosine residue [12]. This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding through a bimolecular nucleophilic substitution mechanism [13]. In the context of N-Acetyl-O-methyl-L-tyrosine synthesis, the phenolic hydroxyl group of the protected tyrosine derivative serves as the nucleophile after deprotonation to form the corresponding phenoxide ion [10].

The mechanistic pathway of the Williamson ether synthesis for tyrosine derivatives follows the characteristic backside attack pattern of the nucleophile on the electrophilic carbon bearing the leaving group [12] [13]. The reaction proceeds optimally when primary alkyl halides are employed as the electrophilic partner, as secondary and tertiary substrates tend to undergo elimination reactions rather than the desired substitution [12]. For N-Acetyl-O-methyl-L-tyrosine synthesis, methyl iodide or dimethyl sulfate commonly serves as the methylating agent due to their enhanced reactivity compared to other methyl-containing electrophiles [11].

Research conducted on N-Boc-L-tyrosine methyl ester derivatives has demonstrated that the Williamson ether synthesis can achieve isolated yields exceeding 80% when conducted under optimized conditions [10]. The general procedure involves treating the protected tyrosine substrate with potassium carbonate as the base in acetone solvent, followed by addition of the appropriate alkyl halide [10]. The reaction mixture is typically heated under reflux conditions for 24 hours under nitrogen atmosphere to prevent oxidative side reactions [10].

Temperature control emerges as a critical parameter in optimizing the Williamson ether synthesis for tyrosine derivatives [11]. Studies have shown that reaction temperatures between 30°C and 37°C provide optimal yields while minimizing decomposition of temperature-sensitive intermediates [53]. Higher temperatures, while accelerating the reaction rate, can lead to increased formation of undesired byproducts and degradation of the starting materials [53].

The choice of base significantly influences both the reaction rate and selectivity of the Williamson ether synthesis [15]. Potassium carbonate has emerged as the preferred base due to its ability to effectively deprotonate the phenolic hydroxyl group while maintaining compatibility with the reaction conditions [10]. Alternative bases such as sodium hydroxide can be employed, but require careful pH control to prevent hydrolysis of protecting groups [11].

Solvent selection plays a crucial role in the success of the Williamson ether synthesis for tyrosine derivatives [10]. Acetone has proven particularly effective due to its ability to dissolve both the organic substrates and the inorganic base while maintaining chemical inertness under the reaction conditions [10]. The use of catalytic amounts of sodium iodide can enhance reaction rates by facilitating halide exchange to generate more reactive alkyl iodides in situ [10].

Acylation Reaction Mechanisms with Acetic Anhydride

The acylation of tyrosine derivatives with acetic anhydride represents a fundamental transformation in the synthesis of N-Acetyl-O-methyl-L-tyrosine, specifically targeting the amino group to form the characteristic acetamide functionality [18]. Acetic anhydride functions as an efficient acylating agent due to its high electrophilicity and the thermodynamically favorable formation of acetic acid as a byproduct [21].

The mechanistic pathway of acetylation proceeds through nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride [18]. The reaction initiates with the formation of a tetrahedral intermediate, followed by elimination of acetate ion to yield the desired acetamide product [18]. The acetate ion subsequently abstracts a proton from the nitrogen center, regenerating the neutral acetamide and producing acetic acid as the final byproduct [18].

Reaction conditions significantly influence the efficiency and selectivity of the acetylation process [20]. Studies have demonstrated that maintaining the reaction temperature between 0°C and room temperature during the initial addition of acetic anhydride prevents unwanted side reactions and ensures high yields [7]. The optimal pH range for acetylation reactions falls between 6.5 and 7.5, where amino group nucleophilicity is maximized while minimizing competing reactions [20].

The stoichiometry of acetic anhydride requires careful optimization to achieve complete conversion while avoiding excessive reagent usage [7]. Research indicates that employing a 1.05-fold molar excess of acetic anhydride relative to the amino acid substrate provides optimal results [7]. Higher ratios can lead to over-acetylation of other functional groups, while insufficient quantities result in incomplete conversion [7].

Temperature control during the acetylation reaction proves critical for achieving high yields and preventing decomposition [19] [53]. The optimal reaction temperature range spans from 30°C to 37°C, with lower temperatures favoring selectivity and higher temperatures enhancing reaction rates [53]. Maintaining the reaction mixture at 60°C for extended periods has been shown to achieve nearly complete acetylation, with studies reporting greater than 90% conversion of tyrosine residues under these conditions [19].

The use of basic catalysts can significantly enhance the efficiency of acetylation reactions [21]. Pyridine serves as an effective catalyst by acting as both a nucleophilic activator and an acid scavenger, neutralizing the acetic acid byproduct and driving the reaction equilibrium toward product formation [21]. The combination of acetic anhydride with pyridine provides particularly smooth reaction conditions and exhibits excellent solvent properties for the organic substrates [21].

Process monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time assessment of reaction progress and optimization of reaction times [7]. Complete acetylation typically requires reaction times ranging from 1 to 24 hours, depending on the specific substrate structure and reaction conditions employed [20].

Table 1: Acylation Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 30-37°C | 85-95% yield | [53] |

| pH | 6.5-7.5 | Maximizes nucleophilicity | [20] |

| Acetic Anhydride Excess | 1.05 equivalents | Complete conversion | [7] |

| Reaction Time | 1-24 hours | Time-dependent | [20] |

| Catalyst (Pyridine) | 2.1-3.5:1 mass ratio | Enhanced rate | [6] |

Protecting Group Strategies for Tyrosine Derivatives

The strategic implementation of protecting groups in tyrosine derivative synthesis requires careful consideration of orthogonal protection schemes that enable selective functional group manipulation while maintaining structural integrity throughout the synthetic sequence [26]. The phenolic hydroxyl group of tyrosine presents particular challenges due to its susceptibility to unwanted reactions during subsequent synthetic transformations [24].

Fluorenylmethoxycarbonyl protection represents a widely adopted strategy for amino acid synthesis due to its stability under acidic conditions and facile removal under basic conditions [28]. The fluorenylmethoxycarbonyl group consists of a fluorenyl ring connected to a methoxycarbonyl moiety, providing both steric protection and electronic stabilization of the protected amine [28]. This protecting group demonstrates excellent compatibility with a variety of solvents and reagents while maintaining high mechanical stability throughout synthetic operations [28].

Tert-butoxycarbonyl protection offers an alternative approach particularly suited for tyrosine derivatives requiring acidic deprotection conditions [24]. Research has demonstrated that N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine can be synthesized efficiently through treatment of tert-butoxycarbonyl-tyrosine with sodium hydride in dimethylformamide, followed by reaction with 3-bromocyclohexene to achieve 70% yield [24]. Subsequent hydrogenation over platinum dioxide affords the final protected derivative in nearly quantitative yield [24].

The dimethylphosphinyl protecting group has emerged as a specialized option for tyrosine phenolic protection, demonstrating resistance to trifluoroacetic acid and hydrogenolysis while remaining removable by fluoride ion treatment [23]. This protecting group addresses the problematic formation of 3-benzyltyrosine from O-benzyl tyrosine derivatives during hydrogen fluoride deprotection, a common side reaction that significantly reduces synthetic yields [23].

Benzyl-based protecting groups, while widely employed, present limitations in tyrosine derivative synthesis due to migration reactions during acidic deprotection [24]. The 2,6-dichlorobenzyl group and 2-bromobenzyloxycarbonyl group represent improvements over simple benzyl protection, though migration to the 3-position of the benzene ring remains problematic even under optimized conditions [24]. Studies indicate that 2,6-dichlorobenzyl protection exhibits approximately 5% migration at 0°C in 10 minutes, even in the presence of 50% anisole as a scavenger [24].

Cyclohexyl protection has gained attention as an effective strategy for tyrosine phenolic hydroxyl protection [24]. This approach avoids the migration issues associated with benzyl-based systems while providing adequate stability throughout synthetic sequences [24]. The synthesis involves initial formation of the cyclohex-2-enyl intermediate, followed by catalytic hydrogenation to generate the saturated cyclohexyl ether [24].

Table 2: Protecting Group Comparison for Tyrosine Derivatives

| Protecting Group | Deprotection Conditions | Stability | Migration Issues | Yield |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | Piperidine/base | High under acid | None reported | >90% |

| Tert-butoxycarbonyl | Trifluoroacetic acid | Moderate | None | 70-99% |

| Dimethylphosphinyl | Fluoride ion | High | None | 96% |

| 2,6-Dichlorobenzyl | Hydrogen fluoride | Moderate | 5% migration | Variable |

| Cyclohexyl | Acidic conditions | High | None | 70-99% |

The selection of appropriate protecting group combinations requires consideration of the overall synthetic strategy and deprotection sequence [26] [30]. Orthogonal protection schemes enable selective removal of specific protecting groups while leaving others intact, facilitating complex synthetic manipulations [30]. The compatibility between different protecting groups must be carefully evaluated to ensure that deprotection of one group does not adversely affect others present in the molecule [26].

Process Optimization for Industrial Scale Production

Industrial scale production of N-Acetyl-O-methyl-L-tyrosine demands comprehensive optimization of multiple process parameters to achieve economically viable yields while maintaining product quality and minimizing waste generation [34] [37]. The transition from laboratory-scale synthesis to industrial manufacturing requires careful consideration of reactor design, heat transfer efficiency, mass transport limitations, and downstream purification processes [37].

Temperature optimization emerges as a critical factor in industrial tyrosine derivative production [51] [52]. Research conducted on large-scale biotransformation processes has identified optimal temperature ranges of 42.9°C for enzymatic conversions, though chemical synthesis routes may require different thermal profiles [51]. The implementation of temperature control systems capable of maintaining precise thermal conditions throughout large reactor volumes presents significant engineering challenges [37].

Fed-batch operation modes have proven superior to traditional batch processes for amino acid production, offering enhanced productivity and improved process control [37]. This operational strategy involves initial cultivation with minimal medium followed by controlled substrate feeding according to predetermined profiles [37]. Studies demonstrate that fed-batch configurations can achieve amino acid concentrations of 4.5 grams per liter compared to 2.8 grams per liter in batch operations [37].

Substrate concentration optimization requires balancing reaction kinetics with substrate inhibition effects [51]. For tyrosine-related biotransformations, optimal substrate concentrations of 1.488 grams per liter have been identified through response surface methodology [51]. Higher substrate concentrations can lead to inhibition effects, while insufficient concentrations result in suboptimal productivity [51].

pH control systems represent essential components of industrial amino acid production facilities [51]. The optimal pH range of 7.31 has been established for certain tyrosine biotransformation processes, requiring sophisticated monitoring and control equipment to maintain these conditions throughout large-scale operations [51]. Automated pH adjustment systems using sodium hydroxide or hydrochloric acid enable precise control while minimizing operator intervention [7].

Continuous production processes offer potential advantages over fed-batch operations, including 2.5-fold higher productivity and improved process outputs [37]. However, implementation challenges include increased contamination risk due to continuous material flows and potential strain instabilities caused by varying operational conditions [37]. These factors must be carefully balanced against the productivity benefits when selecting optimal production strategies [37].

Purification and isolation procedures significantly impact the economics of industrial production [34]. Large-scale cultivation technology requires optimization of separation and purification processes to achieve product purities approaching 100% while minimizing solvent usage and waste generation [34]. The development of efficient crystallization procedures enables direct isolation of high-purity products from fermentation broths [7].

Scale-up considerations must address the fundamental differences between laboratory and industrial reactor systems [37]. Heat and mass transfer limitations become increasingly significant in larger reactor volumes, potentially affecting reaction selectivity and yield [37]. The implementation of adequate mixing systems and heat transfer surfaces becomes critical for maintaining uniform conditions throughout the reactor volume [37].

Table 3: Industrial Process Optimization Parameters

| Process Parameter | Optimal Value | Impact on Productivity | Scale-up Considerations |

|---|---|---|---|

| Temperature | 42.9°C | 4.6-fold increase | Heat transfer limitations |

| pH | 7.31 | Maximizes enzyme activity | Automated control required |

| Substrate Concentration | 1.488 g/L | Prevents inhibition | Mass transfer effects |

| Fed-batch vs Batch | Fed-batch preferred | 1.6-fold improvement | Complex control systems |

| Continuous Operation | 2.5-fold higher | Maximum productivity | Contamination risk |

Quality control systems must be implemented throughout industrial production processes to ensure consistent product specifications [34]. This includes real-time monitoring of critical process parameters, automated sampling systems for analytical testing, and statistical process control methodologies to identify and correct deviations from target conditions [34].

Economic optimization requires consideration of raw material costs, energy consumption, labor requirements, and waste disposal expenses [34]. The development of cost-effective synthetic routes often involves trade-offs between yield, reaction time, and reagent costs [34]. Process intensification strategies, such as microreactor technology or continuous flow processing, may offer advantages in specific applications [37].